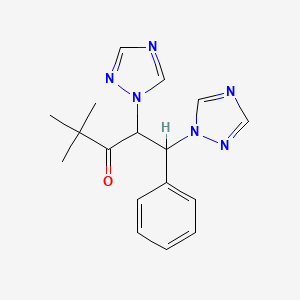
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is a complex organic compound featuring a pentan-3-one backbone with two 1H-1,2,4-triazol-1-yl groups and a phenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of a substituted benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazole groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antifungal or antibacterial agent.
Industry: Utilized in the creation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. For instance, the triazole groups can bind to metal ions in enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can block the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
- 1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-one
Uniqueness
4,4-Dimethyl-1-phenyl-1,2-bis(1H-1,2,4-triazol-1-yl)pentan-3-one is unique due to its specific substitution pattern and the presence of two triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Número CAS |
88534-60-5 |
|---|---|
Fórmula molecular |
C17H20N6O |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4,4-dimethyl-1-phenyl-1,2-bis(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C17H20N6O/c1-17(2,3)16(24)15(23-12-19-10-21-23)14(22-11-18-9-20-22)13-7-5-4-6-8-13/h4-12,14-15H,1-3H3 |
Clave InChI |
UPVYGYVAHARVJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C(C1=CC=CC=C1)N2C=NC=N2)N3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


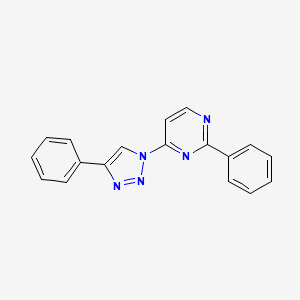

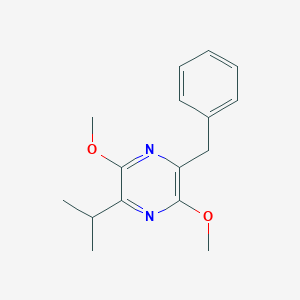
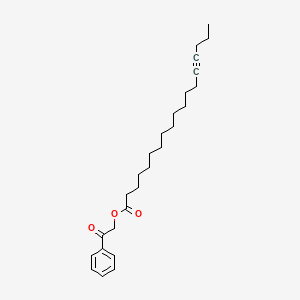
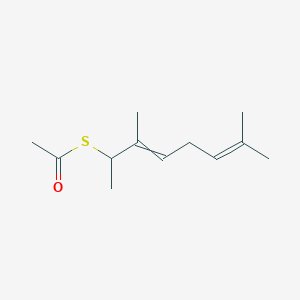
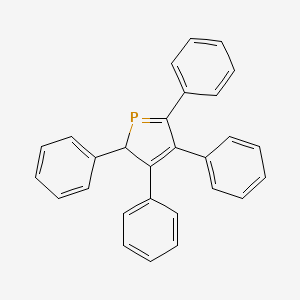
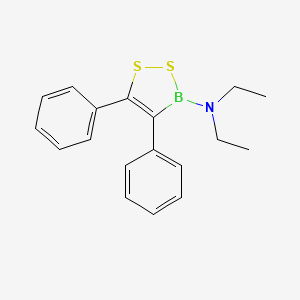
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
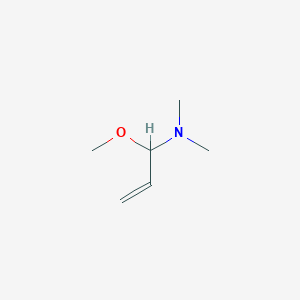
![4-[2-(tert-Butylamino)ethyl]-2,6-dichloroaniline](/img/structure/B14390514.png)
![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)


